1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one
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Description
Ethanone, also known as acetophenone, is a simple aromatic ketone . The structure you provided suggests a derivative of acetophenone, where a piperidine ring is attached to the phenyl group via an ethylamine linker . Piperidine is a heterocyclic amine, and its derivatives are often found in pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (from the acetophenone), an ethylamine linker, and a piperidine ring . The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
As a derivative of acetophenone, this compound might undergo reactions similar to other ketones, such as nucleophilic addition or condensation reactions . The presence of the piperidine ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a derivative of acetophenone, it would likely be a solid at room temperature .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[(1S)-1-aminoethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZZPKJFKHGXOA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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